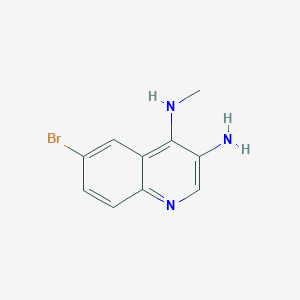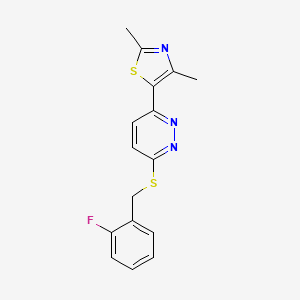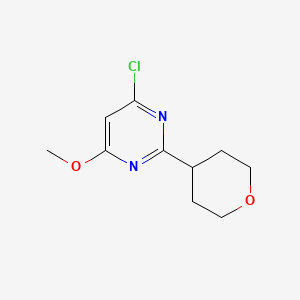![molecular formula C7H6OS2 B2837124 Thieno[3,2-b]thiophen-2-ylmethanol CAS No. 127025-34-7](/img/structure/B2837124.png)
Thieno[3,2-b]thiophen-2-ylmethanol
概述
描述
Thieno[3,2-b]thiophen-2-ylmethanol is a heterocyclic compound with a molecular formula of C7H6OS2. It is characterized by a fused bicyclic structure consisting of two thiophene rings. This compound is known for its electron-rich nature and stability, making it a valuable building block in various organic materials .
作用机制
Target of Action
Thienothiophenes, a class of compounds to which thieno[3,2-b]thiophen-2-ylmethanol belongs, have been reported to have various applications in pharmaceutical and optoelectronic properties .
Mode of Action
Thienothiophenes are known to interact with their targets in a way that can drastically alter or improve the fundamental properties of organic, π-conjugated materials .
Biochemical Pathways
Thienothiophenes have been reported to have a wide range of applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Thienothiophenes have been reported to have various applications such as antiviral, antitumor, antiglaucoma, antimicrobial, and as semiconductors, solar cells, organic field effect transistors, electroluminiscents etc .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophen-2-ylmethanol typically involves the formylation of thieno[3,2-b]thiophene precursors. One common method is the Vilsmeier-Haack formylation, which uses reagents like phosphorus oxychloride and dimethylformamide to introduce a formyl group into the thieno[3,2-b]thiophene ring . The intermediate product is then reduced to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes. For instance, a catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) can be employed to produce thieno[3,2-b]thiophene derivatives .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorination agents.
Major Products:
Oxidation: Thieno[3,2-b]thiophene-2-carboxylic acid.
Reduction: this compound derivatives.
Substitution: Halogenated thieno[3,2-b]thiophene compounds.
科学研究应用
Thieno[3,2-b]thiophen-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its pharmacological potential, particularly in the development of new therapeutic agents.
相似化合物的比较
Thieno[2,3-b]thiophene: Another isomeric form with similar electronic properties but different structural arrangement.
Thieno[3,4-b]thiophene: Known for its applications in dye-sensitized solar cells.
Thieno[3,2-b]thiophene-thiazole: Used in the formation of highly efficient organic solar cells.
Uniqueness: Thieno[3,2-b]thiophen-2-ylmethanol stands out due to its specific structural configuration, which imparts unique electronic properties and stability. This makes it particularly valuable in the synthesis of advanced organic materials and its potential biological activities .
属性
IUPAC Name |
thieno[3,2-b]thiophen-5-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYAZXBBBKENKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127025-34-7 | |
| Record name | {thieno[3,2-b]thiophen-2-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-bromo-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2837045.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2837046.png)
![2-[7-(benzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2837047.png)



![2-[(4-chlorophenyl)sulfanyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2837052.png)
![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-benzylpiperazine](/img/structure/B2837053.png)
![1-{1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2837054.png)


![1-(Cyclopropylmethyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2837062.png)
![2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2837063.png)
(prop-2-yn-1-yl)amine](/img/structure/B2837064.png)
